molecular formula C17H17Cl2N3OS B3984636 N-[2,2-dichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide

N-[2,2-dichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide

Cat. No. B3984636
M. Wt: 382.3 g/mol
InChI Key: VSCRLEZFYUFKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,2-dichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide, also known as DCA, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound is a member of the thioamides family, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-[2,2-dichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide involves the inhibition of pyruvate dehydrogenase kinase, which is an enzyme that inhibits the pyruvate dehydrogenase complex. The pyruvate dehydrogenase complex is involved in glucose metabolism, and its activation by this compound leads to increased glucose oxidation and ATP production. Additionally, this compound has been shown to induce apoptosis in cancer cells by altering the mitochondrial membrane potential and activating caspases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its activation of the pyruvate dehydrogenase complex and its induction of apoptosis in cancer cells, this compound has been shown to have anti-inflammatory effects, to increase insulin sensitivity, and to improve mitochondrial function. Additionally, this compound has been shown to decrease lactate production in cancer cells, which is a hallmark of cancer metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2,2-dichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide in lab experiments is its potency and specificity. This compound has been shown to have a high affinity for pyruvate dehydrogenase kinase, making it a useful tool for studying the regulation of glucose metabolism. However, one limitation of using this compound in lab experiments is its potential toxicity, particularly at high doses. Additionally, this compound has been shown to have variable effects in different cell types, which may limit its usefulness in certain experimental systems.

Future Directions

There are a number of potential future directions for research on N-[2,2-dichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide. One area of interest is the development of novel derivatives of this compound that may have improved potency or specificity for pyruvate dehydrogenase kinase. Additionally, there is interest in studying the effects of this compound on other metabolic pathways, as well as its potential to treat other diseases such as cardiovascular disease and neurodegenerative diseases. Finally, there is interest in studying the combination of this compound with other drugs or therapies, as it may have synergistic effects in cancer treatment.

Scientific Research Applications

N-[2,2-dichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity, particularly against glioblastoma multiforme, a highly aggressive brain tumor. This compound has also been studied for its potential to treat metabolic disorders such as diabetes and obesity, as it has been shown to activate the pyruvate dehydrogenase complex, which is involved in glucose metabolism. Additionally, this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[2,2-dichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3OS/c1-11-6-5-9-13(10-11)20-17(24)22-15(14(18)19)21-16(23)12-7-3-2-4-8-12/h2-10,14-15H,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCRLEZFYUFKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(C(Cl)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.